

# Application Notes: Spectrophotometric Determination of Chromium(VI) Using Variamine Blue B

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Compound of Interest		
Compound Name:	Variamine Blue B	
Cat. No.:	B1583812	Get Quote

#### Introduction

Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic environmental pollutant often found in industrial effluents, natural water, and soil samples.[1] Its accurate and sensitive determination is crucial for environmental monitoring and public health protection. This application note describes a simple, rapid, and sensitive spectrophotometric method for the determination of trace amounts of chromium(VI) using **Variamine Blue B** as a chromogenic reagent.[1][2] The method is based on the oxidation of potassium iodide by chromium(VI) in an acidic medium to liberate iodine. The liberated iodine then oxidizes **Variamine Blue B** to form a stable, intensely colored violet species, which can be quantified spectrophotometrically.[3][4] The intensity of the color produced is directly proportional to the concentration of Cr(VI) in the sample.[3]

#### Principle of the Method

The determination of chromium(VI) using **Variamine Blue B** involves a two-step reaction:

- Oxidation of Iodide: In an acidic medium (pH 1.0-1.5), chromium(VI) oxidizes potassium iodide (KI) to liberate iodine (I<sub>2</sub>).[1]
- Color Formation: The liberated iodine then oxidizes Variamine Blue B (N-(4-methoxyphenyl)-p-phenylenediamine) to form a violet-colored meriquinone, which has a



maximum absorbance at 556 nm.[1][5]

The overall reaction is stoichiometric, allowing for the quantitative determination of chromium(VI) by measuring the absorbance of the colored solution.

## **Quantitative Data Summary**

The analytical performance of the **Variamine Blue B** method for chromium(VI) determination is summarized in the table below.

Parameter	Value	Reference
Maximum Absorbance (λmax)	556 nm	[1][2]
Beer's Law Range	2-12 μg/mL	[1][2]
Molar Absorptivity	0.911 × 10 <sup>4</sup> L mol <sup>-1</sup> cm <sup>-1</sup>	[1][2]
Sandell's Sensitivity	1.14 × 10 <sup>-2</sup> μg cm <sup>-2</sup>	[1][2]
Limit of Detection (LOD)	0.02 μg/mL	[1][2]
Limit of Quantitation (LOQ)	0.07 μg/mL	[1][2]
Optimal pH Range	1.0 - 1.5	[1]

# **Experimental Protocols**

- 1. Reagent Preparation
- Standard Chromium(VI) Stock Solution (1000 ppm): Dissolve 2.829 g of potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>), previously dried at 150°C for one hour, in deionized water and dilute to 1 L in a volumetric flask.[6]
- Working Chromium(VI) Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.
- Variamine Blue B Solution (0.05% w/v): Dissolve 0.05 g of Variamine Blue B in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[4]



- Potassium Iodide (KI) Solution (2% w/v): Dissolve 2.0 g of KI in deionized water and dilute to 100 mL.[4]
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) Solution (2 M): Slowly add 111 mL of concentrated H<sub>2</sub>SO<sub>4</sub> to about 800 mL of deionized water, cool, and dilute to 1 L.
- Sodium Acetate Solution (2 M): Dissolve 164.07 g of anhydrous sodium acetate in deionized water and dilute to 1 L.[4]
- Bromine Water (Saturated): Add approximately 3.5 g of liquid bromine to 100 mL of deionized water and shake. Ensure a slight excess of bromine remains undissolved.
- Orthophosphoric Acid (H₃PO₄): Use concentrated analytical grade acid.
- 2. Sample Preparation
- Water Samples: Filter the water sample to remove any particulate matter. If necessary, adjust the pH to be within the optimal range.
- Soil and Alloy Steel Samples: Digest the sample using an appropriate acid mixture to extract the chromium. The extract may require neutralization and filtration before analysis.
- Industrial Effluents: Depending on the complexity of the matrix, samples may require pretreatment steps such as filtration, digestion, or dilution to eliminate interferences.
- 3. Analytical Procedure for Chromium(VI) Determination
- Pipette an aliquot of the sample or standard solution into a 10 mL volumetric flask.
- Add 1 mL of 2 M sulfuric acid.[4]
- Add 1 mL of 2% potassium iodide solution and mix gently. A yellow color indicates the liberation of iodine.[4]
- Add 0.5 mL of 0.05% Variamine Blue B solution.[4]
- Add 2 mL of 2 M sodium acetate solution and mix well.[4]



- Dilute the solution to the mark with deionized water.
- Allow the color to develop for a few minutes.
- Measure the absorbance of the violet-colored solution at 556 nm against a reagent blank prepared in the same manner.[1][2]
- Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
- Determine the concentration of Cr(VI) in the sample from the calibration curve.
- 4. Procedure for Total Chromium Determination (Cr(III) + Cr(VI))

Chromium(III) can be determined after its oxidation to chromium(VI).

- To an aliquot of the sample, add a few drops of bromine water in an alkaline medium to oxidize Cr(III) to Cr(VI).[1][2]
- Boil the solution to remove excess bromine.
- Cool the solution and proceed with the analytical procedure for Cr(VI) determination as described above.
- The concentration of Cr(III) can be calculated by subtracting the concentration of Cr(VI) (determined without the oxidation step) from the total chromium concentration.
- 5. Management of Interferences

The effect of various ions on the determination of chromium(VI) should be evaluated. Ferric ions (Fe<sup>3+</sup>) can interfere with the analysis, but this interference can be minimized by the addition of orthophosphoric acid, which acts as a masking agent.[4]

## **Visualizations**

Experimental Workflow for Cr(VI) Determination

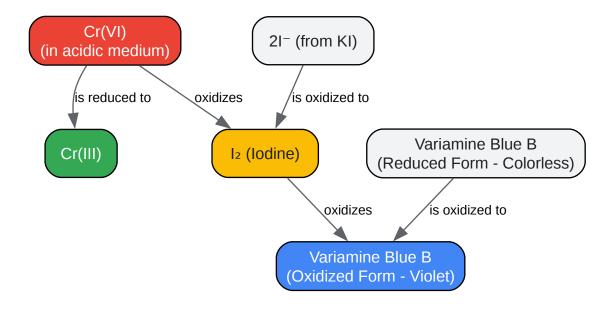




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Caption: Experimental workflow for the spectrophotometric determination of Cr(VI).

#### Reaction Mechanism



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Caption: Reaction mechanism for the determination of Cr(VI) using Variamine Blue B.

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